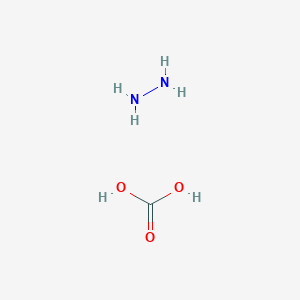

Carbonate d'hydrazine

Vue d'ensemble

Description

Le 6-chloro-9-β-D-ribofuranosylpurine est un composé chimique de formule moléculaire C10H11ClN4O4. C'est un dérivé du nucléoside purique, où la base purique est chlorée en position 6. Ce composé est connu pour son rôle important dans la recherche biochimique, en particulier dans l'étude de la cinétique enzymatique et de la spécificité du substrat .

Applications De Recherche Scientifique

6-Chloropurine riboside is widely used in scientific research due to its versatility:

Chemistry: It is used as a substrate analogue in studies involving enzymes like inosine monophosphate dehydrogenase.

Biology: It helps in studying the kinetics and substrate specificity of adenosine deaminase.

Medicine: It is used in the synthesis of nucleoside derivatives with potential therapeutic applications.

Industry: It is utilized in the production of various biochemical reagents

Mécanisme D'action

Target of Action

Hydrazine Carbonate, also known as “carbonic acid;hydrazine”, primarily targets carbonyl compounds . It reacts with carbonyl compounds to form a hydrazone . This reaction is a key step in various biochemical pathways and synthetic procedures .

Mode of Action

The mode of action of Hydrazine Carbonate involves a nucleophilic addition reaction . Hydrazine reacts with a carbonyl compound to form a hydrazone, a process similar to imine formation . During this reaction, the weakly acidic N-H bond of hydrazine is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .

Biochemical Pathways

The formation of hydrazones by the reaction of hydrazine with carbonyl compounds is a crucial step in several biochemical pathways . This reaction is a variant of the imine-forming reaction . The hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . This overall process is known as the Wolff-Kishner reduction , which removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone .

Pharmacokinetics

The fractional availability of hydralazine, for instance, is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . These findings may provide some insight into the ADME properties of Hydrazine Carbonate.

Result of Action

The result of the action of Hydrazine Carbonate is the formation of a hydrazone, which can be further converted to an alkane . This transformation is significant in organic synthesis, particularly in the Wolff-Kishner reduction . The reaction product is an alkane, which is formed after the loss of N2 gas and protonation of the hydrazone .

Action Environment

The action of Hydrazine Carbonate can be influenced by environmental factors. For instance, in a primitive aquatic environment, hydrazine and its derivatives could have supplied a pathway for chemical evolution and the origin of life . Moreover, the presence of a double-bonded carbon-oxygen carbonyl in the environment can lead to the formation of a safe solid called hydrazone . The liquid hydrazine hydrate is then released by flushing the tank with warm water .

Analyse Biochimique

Biochemical Properties

Hydrazine Carbonate is a derivative of hydrazine, which is known to react with carbonyl compounds to form hydrazones . This reaction mechanism is similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Cellular Effects

Hydrazine and its derivatives have been found to cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . They are also known to cause severe neurologic, pulmonary, hepatic, hematologic, and soft tissue injury .

Molecular Mechanism

The molecular mechanism of Hydrazine Carbonate involves the formation of a hydrazone through a reaction similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Metabolic Pathways

Hydrazine is known to be involved in various metabolic processes .

Subcellular Localization

The localization of proteins and other biomolecules within cells is a complex process that can be predicted using machine learning methods .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 6-chloro-9-β-D-ribofuranosylpurine implique généralement la chloration des nucléosides puriquesCela implique la condensation du 6-chloropurine 3'-O-benzoylriboside avec de l'alcool benzylique .

Méthodes de production industrielle : Les méthodes de production industrielle du 6-chloro-9-β-D-ribofuranosylpurine ne sont pas largement documentées. l'approche générale implique une synthèse chimique à grande échelle utilisant des conditions de réaction similaires à celles des laboratoires, garantissant une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le 6-chloro-9-β-D-ribofuranosylpurine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de chlore en position 6 peut être substitué par d'autres nucléophiles.

Réactions d'oxydation et de réduction : Ces réactions peuvent modifier la structure du cycle purique.

Réactifs et conditions courantes :

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols.

Réactions d'oxydation et de réduction : Des réactifs comme le peroxyde d'hydrogène et le borohydrure de sodium sont utilisés dans des conditions contrôlées.

Principaux produits formés :

Réactions de substitution : Les produits comprennent des dérivés où l'atome de chlore est remplacé par d'autres groupes fonctionnels.

Réactions d'oxydation et de réduction : Les produits comprennent des formes oxydées ou réduites du cycle purique

4. Applications de la recherche scientifique

Le 6-chloro-9-β-D-ribofuranosylpurine est largement utilisé dans la recherche scientifique en raison de sa polyvalence :

Chimie : Il est utilisé comme analogue de substrat dans les études impliquant des enzymes telles que l'inosine monophosphate déshydrogénase.

Biologie : Il aide à étudier la cinétique et la spécificité du substrat de l'adénosine désaminase.

Médecine : Il est utilisé dans la synthèse de dérivés de nucléosides ayant des applications thérapeutiques potentielles.

Industrie : Il est utilisé dans la production de divers réactifs biochimiques

5. Mécanisme d'action

Le mécanisme d'action du 6-chloro-9-β-D-ribofuranosylpurine implique son interaction avec des enzymes spécifiques. Par exemple, il agit comme un analogue de substrat pour l'inosine monophosphate déshydrogénase, inhibant son activité. Cette inhibition affecte la synthèse des nucléotides guanine, qui sont essentiels à la synthèse de l'ADN et de l'ARN .

Composés similaires :

6-Chloropurine : Un analogue plus simple sans la partie riboside.

2,6-Dichloropurine riboside : Contient un atome de chlore supplémentaire en position 2.

6-Mercaptopurine riboside : Contient un groupe thiol au lieu d'un atome de chlore.

Unicité : Le 6-chloro-9-β-D-ribofuranosylpurine est unique en raison de son motif de substitution spécifique et de sa capacité à agir comme un analogue de substrat polyvalent dans diverses études biochimiques. Sa base purique chlorée lui confère une réactivité différente de celle des autres analogues de nucléosides .

Comparaison Avec Des Composés Similaires

6-Chloropurine: A simpler analogue without the riboside moiety.

2,6-Dichloropurine riboside: Contains an additional chlorine atom at the 2nd position.

6-Mercaptopurine riboside: Contains a thiol group instead of a chlorine atom.

Uniqueness: 6-Chloropurine riboside is unique due to its specific substitution pattern and its ability to act as a versatile substrate analogue in various biochemical studies. Its chlorinated purine base provides distinct reactivity compared to other nucleoside analogues .

Activité Biologique

Hydrazine carbonate is a compound derived from hydrazine and carbonic acid, known for its diverse biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of hydrazine carbonate, summarizing key research findings, case studies, and relevant data.

Biological Activities

Hydrazine derivatives, including hydrazine carbonate, have been investigated for various biological activities. These include:

- Antimicrobial Activity : Hydrazine derivatives have shown potential as antimicrobial agents. A study indicated that certain hydrazine derivatives exhibited moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's .

- Anticancer Properties : Research has demonstrated that hydrazone derivatives, closely related to hydrazine compounds, possess significant anticancer activities. For instance, some synthesized hydrazone derivatives showed IC50 values between 4-17 μM against various cancer cell lines, indicating their potential as anticancer agents .

- Antioxidant Activity : Hydrazine carbonate has also been studied for its antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases, and compounds derived from hydrazine have shown promising results in scavenging free radicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated several hydrazine derivatives for their ability to inhibit AChE and BuChE. Among them, N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide emerged as a potent inhibitor with an IC50 of 27.0 µM against AChE, surpassing the efficacy of the clinically used drug rivastigmine (IC50 of 56.10 µM) . This suggests that modifications in the hydrazine structure can enhance biological activity.

Case Study 2: Anticancer Activity of Hydrazones

In a separate investigation on hydrazone derivatives synthesized from hydrazine, researchers reported significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB 231), with IC50 values as low as 6.7 nM . These findings highlight the potential of hydrazine-based compounds in cancer therapy.

The biological activity of hydrazine carbonate is largely attributed to its ability to interact with biological macromolecules. The mechanisms include:

- Enzyme Inhibition : The inhibition of enzymes such as AChE and BuChE is a critical mechanism through which hydrazine derivatives exert their effects in neurodegenerative diseases.

- Free Radical Scavenging : Hydrazines can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Data Summary

The following table summarizes key findings related to the biological activities of hydrazine carbonate and its derivatives:

Propriétés

IUPAC Name |

carbonic acid;hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.H4N2/c2-1(3)4;1-2/h(H2,2,3,4);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYMQUSHTAONGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563096 | |

| Record name | Carbonic acid--hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112077-84-6 | |

| Record name | Carbonic acid--hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.